molecular formula C9H11NO3 B15252602 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B15252602
M. Wt: 181.19 g/mol
InChI Key: NNBFZHFTJUFHKZ-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a unique chemical compound with a molecular weight of 181.19 g/mol . This compound is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom. The presence of the azetidine ring, a four-membered nitrogen-containing ring, adds to its uniqueness and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of furan-2-carbaldehyde as a starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The furan ring and azetidine ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the furan and azetidine rings in 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde makes it unique compared to other furan derivatives. This dual-ring structure provides a combination of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-9(12)5-10(6-9)8-3-2-7(4-11)13-8/h2-4,12H,5-6H2,1H3

InChI Key

NNBFZHFTJUFHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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